![molecular formula C27H32N2O4 B600939 N-Isopropyl Carvedilol CAS No. 1246819-01-1](/img/structure/B600939.png)
N-Isopropyl Carvedilol
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Overview
Description
N-Isopropyl Carvedilol is a compound with the molecular formula C27H32N2O4 . It is a derivative of Carvedilol, which is a nonselective β-adrenergic blocking agent with α1-blocking activity . Carvedilol is used alone or together with other medicines to treat high blood pressure (hypertension) .
Molecular Structure Analysis
The molecular structure of N-Isopropyl Carvedilol is characterized by its molecular formula C27H32N2O4 . The InChI string representation of its structure isInChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3
. The Canonical SMILES representation is CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O
.
Scientific Research Applications
Cardiovascular Pharmacology
N-Isopropyl Carvedilol is a vasodilating, nonselective β-blocker. It exhibits both α1-adrenergic receptor antagonism and β1/β2-adrenergic receptor blocking effects. Its use in cardiovascular medicine includes:
- Heart Failure Treatment : Carvedilol is a preferred choice for heart failure management, improving cardiac function and reducing mortality .
Transdermal Drug Delivery
Researchers have explored carvedilol-loaded ethosomes for transdermal administration:
- Optimized Ethosomes : Spherical carvedilol-loaded ethosomes were developed, enhancing transdermal drug delivery .
Analytical Chemistry
In pharmaceutical analysis, N-Isopropyl Carvedilol serves as a reference standard:
- Quality Control : It is used for instrument calibration in ion-exchange chromatography applications .
Stability-Indicating UPLC Methodology
A stability-indicating ultra-performance liquid chromatographic (UPLC) method was developed for carvedilol determination in combination oral dosage forms. The method adheres to regulatory requirements and ensures reliable quantification .
Polypharmacy Solutions
Fixed-dose combinations containing carvedilol address polypharmacy challenges in the elderly population. These combinations simplify medication regimens and improve adherence .
Mechanism of Action
Mode of Action
Carvedilol inhibits exercise-induced tachycardia through its inhibition of beta adrenoceptors . Its action on alpha-1 adrenergic receptors relaxes smooth muscle in the vasculature, leading to reduced peripheral vascular resistance and an overall reduction in blood pressure . At higher doses, it also exhibits calcium channel blocking activity .
Biochemical Pathways
Carvedilol’s interaction with beta-adrenergic receptors inhibits the effects of catecholamines, such as adrenaline and noradrenaline, which are involved in the ‘fight or flight’ response . By blocking these effects, Carvedilol reduces heart rate, decreases force of contraction, and lowers blood pressure . Its interaction with alpha-1 adrenergic receptors leads to vasodilation, further reducing blood pressure .
Pharmacokinetics
Carvedilol is a highly lipophilic drug which is rapidly absorbed from the gastrointestinal tract . It undergoes stereoselective first-pass metabolism with a preference for R-carvedilol . Both enantiomers are hepatically metabolized with less than 1% of the dose excreted in the urine as the parent drug . The main pathways of carvedilol metabolism include oxidation (ring & side chain), demethylation and glucuronidation .
Result of Action
The molecular and cellular effects of Carvedilol’s action include a decrease in heart rate, a reduction in the force of heart muscle contraction, and a decrease in blood pressure . These effects can help manage conditions such as hypertension, heart failure, and left ventricular dysfunction .
Action Environment
The action, efficacy, and stability of N-Isopropyl Carvedilol can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and action . Additionally, factors such as pH and temperature can impact the stability of the compound
properties
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethyl-propan-2-ylamino]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O4/c1-19(2)29(15-16-32-25-13-7-6-12-24(25)31-3)17-20(30)18-33-26-14-8-11-23-27(26)21-9-4-5-10-22(21)28-23/h4-14,19-20,28,30H,15-18H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUBFKUWSKDUMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC1=CC=CC=C1OC)CC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732013 |
Source
|
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl Carvedilol | |
CAS RN |
1246819-01-1 |
Source
|
Record name | 1-[(9H-Carbazol-4-yl)oxy]-3-{[2-(2-methoxyphenoxy)ethyl](propan-2-yl)amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Isopropyl Carvedilol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4HQ9ZD24X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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